Forsythoside A Forsythoside A Forsythiaside is a hydroxycinnamic acid.
Forsythiaside is a natural product found in Rehmannia glutinosa, Plantago depressa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 79916-77-1
VCID: VC21328696
InChI: InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1
SMILES:
Molecular Formula: C29H36O15
Molecular Weight: 624.6 g/mol

Forsythoside A

CAS No.: 79916-77-1

Cat. No.: VC21328696

Molecular Formula: C29H36O15

Molecular Weight: 624.6 g/mol

* For research use only. Not for human or veterinary use.

Forsythoside A - 79916-77-1

CAS No. 79916-77-1
Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
IUPAC Name [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1
Standard InChI Key DTOUWTJYUCZJQD-UJERWXFOSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Chemical Characteristics and Properties

Forsythoside A (also known as Forsythiaside) is a phenylethanol glycoside with the chemical formula C29H36O15 and a molecular weight of 624.59 g/mol . It appears as a white to light yellow crystalline powder with high solubility in water, ethanol, and methanol, but remains insoluble in ether and chloroform .

Chemical Structure and Identification

The systematic chemical name of Forsythoside A is 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranoside . This complex structure features a phenylethanol moiety connected to a glycoside component, which contributes to its diverse pharmacological activities.

Physical and Chemical Properties

The physical and chemical properties of Forsythoside A are summarized in the following table:

PropertyValue
CAS Number79916-77-1
Molecular FormulaC29H36O15
Molecular Weight624.59 g/mol
Physical StateSolid
ColorWhite to Light Yellow
Melting Point>127°C (sublimation)
Boiling Point911.9±65.0 °C (Predicted)
Density1.60±0.1 g/cm³ (Predicted)
pKa9.31±0.10 (Predicted)
SolubilitySoluble in water, ethanol, methanol; insoluble in ether and chloroform
Storage Condition2-8°C, protected from light, under inert gas
Specific Rotation-24.0 to -28.0° (c=1, methanol)

Table 1: Physicochemical properties of Forsythoside A

Source and Extraction Methods

Natural Sources

Forsythoside A is primarily isolated from Forsythia suspensa (Thunb.) Vahl, particularly from its fruits and leaves . This plant has been used extensively in traditional Chinese medicine for treating various ailments, especially lung infections .

Extraction and Purification Methods

The extraction and purification of Forsythoside A typically follows this process:

  • Crushed forsythia leaves are extracted with 55% ethanol (volume fraction) at approximately 74°C for 50 minutes

  • The extract is filtered and concentrated under reduced pressure to recycle ethanol

  • The concentrated solution is adsorbed on an AB-8 resin column and eluted with 50% ethanol

  • Further extraction is performed with water-saturated n-butanol

  • Final purification is achieved through C18 reverse phase silica gel column chromatography using 30% methanol as the eluent

This process yields Forsythoside A with a purity exceeding 95%, suitable for research and pharmacological applications .

Pharmacological Activities

Anti-inflammatory Effects

Forsythoside A demonstrates potent anti-inflammatory properties across various experimental models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Forsythoside A inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This inhibitory effect is mediated through the suppression of the signal transducer and activator of transcription 3 (STAT3) pathway .

Additionally, in Staphylococcus aureus-stimulated bovine mammary epithelial cells, Forsythoside A markedly down-regulates the expressions of TNF-α, IL-1β, and IL-6, and suppresses the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) in a dose-dependent manner .

Antioxidant Properties

The antioxidant activity of Forsythoside A is primarily mediated through the activation of the nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway . In heart failure mice, Forsythoside A alleviates oxidative stress by activating this pathway . Similarly, in myocardial ischemia-reperfusion rats, Forsythoside B (a related compound) reduces malondialdehyde (MDA) content and reverses the decrease in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities caused by myocardial ischemia .

Antiviral Activities

Forsythoside A exhibits significant antiviral properties, particularly against the infectious bronchitis virus (IBV). Research demonstrates that Forsythoside A can inhibit IBV replication both in vivo and in vitro . The mechanism involves the inhibition of apoptosis and autophagy induced by IBV through the regulation of the phosphatidylinositol 3-kinase/protein kinase B/nuclear factor-κB (PI3K/Akt/NF-κB) signaling pathway .

Neuroprotective Effects

The neuroprotective effects of Forsythoside A are related to its anti-neuroinflammatory activity. In Alzheimer's disease mouse models (APP/PS1 and SAMP8 mice), Forsythoside A significantly reduces the levels of inflammatory factors such as TNF-α, IL-1β, and IL-6 in brain tissue . Furthermore, it inhibits the cannabinoid receptor 1 (CB1R)-dependent NF-κB signaling pathway, thereby reducing the secretion of inflammatory mediators in organotypic hippocampal slices of mice .

Cardiovascular Protection

Forsythoside A demonstrates considerable cardiovascular protective effects. In heart failure mice, intraperitoneal injection of 40 mg/kg Forsythoside A decreases NF-κB protein expression and reduces serum levels of inflammatory factors TNF-α, IL-6, and IL-1β . Additionally, Forsythoside A shows vasoprotective effects through relaxation of isolated rat aorta by inhibiting norepinephrine-induced calcium influx .

Mechanisms of Action

Regulation of Inflammatory Signaling Pathways

Forsythoside A exerts its anti-inflammatory effects primarily through the modulation of multiple signaling pathways, as illustrated in the following table:

Signaling PathwayEffect of Forsythoside AExperimental ModelReference
TLR4/MyD88/NF-κBInhibition of pathway activationLPS-stimulated RAW 264.7 cells
STAT3Inhibition of activationLPS-stimulated RAW 264.7 cells
NF-κB and MAPKsSuppression of activationS. aureus-stimulated bMEC
JIP3/JNK/NF-κBReduction of pathway activityAPP/PS1 mice
Nrf2/HO-1/NF-κBActivation of Nrf2/HO-1 and inhibition of NF-κBLPS-induced BV2 microglia cells
PI3K/Akt/NF-κBInhibition of pathwayIBV-infected cells

Table 2: Regulatory effects of Forsythoside A on inflammatory signaling pathways

MicroRNA Regulation

An important mechanism underlying the anti-inflammatory effects of Forsythoside A is the upregulation of microRNA-124 (miR-124). In LPS-stimulated RAW 264.7 cells, Forsythoside A increases the expression level of miR-124, which subsequently inhibits STAT3 activation . This inhibitory effect is counteracted by treatment with miR-124 inhibitor, indicating that miR-124 is a critical mediator of Forsythoside A's anti-inflammatory actions .

Modulation of Oxidative Stress

Forsythoside A attenuates oxidative stress primarily through the activation of the Nrf2/HO-1 pathway, which is a master regulator of antioxidant responses . This activation leads to increased expression of antioxidant enzymes and reduced production of reactive oxygen species, thereby protecting cells from oxidative damage.

Therapeutic Applications

Acute Lung Injury

Forsythoside A shows promising therapeutic potential for acute lung injury (ALI), a life-threatening condition with limited effective pharmacotherapies . In LPS-induced ALI mouse models, Forsythoside A significantly:

  • Ameliorates pathological damage to lung tissue

  • Reduces lung water content

  • Decreases inflammatory cytokine production

  • Inhibits inflammatory cell infiltration

  • Suppresses the activation of the STAT3 signaling pathway

The protective effect of Forsythoside A against ALI is mediated, in part, through the upregulation of miR-124, as demonstrated by the attenuation of its protective effects when administered with miR-124 inhibitor .

Infectious Diseases

Forsythoside A exhibits significant antimicrobial and antiviral properties that make it potentially valuable for treating various infectious diseases. In the context of bovine mastitis caused by Staphylococcus aureus, Forsythoside A effectively inhibits the inflammatory response in bovine mammary epithelial cells by interfering with the activation of NF-κB and MAPKs signaling pathways .

Additionally, Forsythoside A demonstrates antiviral activity against the infectious bronchitis virus (IBV). It inhibits IBV replication and attenuates IBV-induced apoptosis and autophagy by regulating the PI3K/Akt/NF-κB pathway . This suggests potential applications in treating viral infections, particularly those affecting the respiratory system.

Neurodegenerative Disorders

The neuroprotective properties of Forsythoside A suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. In experimental models, Forsythoside A reduces neuroinflammation and increases acetylcholine content, a neurotransmitter important for cognitive function . These effects could potentially slow the progression of neurodegenerative processes and improve cognitive outcomes.

Cardiovascular Diseases

Forsythoside A shows promise for treating cardiovascular diseases through various mechanisms:

  • Reduction of myocardial ischemia-reperfusion injury

  • Decrease in inflammatory markers in heart failure

  • Vasoprotective effects through vascular relaxation

  • Protection against oxidation of low-density lipoprotein, potentially preventing atherosclerosis

These effects collectively suggest that Forsythoside A could be developed as a therapeutic agent for various cardiovascular conditions.

Research Findings and Clinical Evidence

In Vitro Studies

Numerous in vitro studies have demonstrated the biological activities of Forsythoside A across different cell types. The following table summarizes key findings from in vitro research:

Cell TypeTreatment ConditionsKey FindingsReference
RAW 264.7 macrophagesLPS stimulation, Forsythoside A (20-320 μg/ml)Inhibition of TNF-α and IL-6 production, STAT3 inactivation, increased miR-124 expression
Bovine mammary epithelial cellsS. aureus stimulation, Forsythoside A (concentration not specified)Down-regulation of TNF-α, IL-1β, IL-6; suppression of NF-κB and MAPKs activation
BV2 microglia cellsLPS stimulation, Forsythoside A (2.5-10 μg/ml)Reduction of inflammatory response via NF-κB and Nrf2/HO-1 pathways; decreased release of TNF-α, IL-1β, and PGE2
PC12 cellsIschemia-reperfusion, Forsythoside A (1.25-5 μmol/L)Reduction of inflammatory response through inhibition of TLR4/NF-κB pathway

Table 3: In vitro research findings on Forsythoside A

In Vivo Studies

In vivo studies have further validated the therapeutic potential of Forsythoside A in various disease models. Key findings from animal studies include:

Animal ModelTreatment RegimenOutcomesReference
LPS-induced ALI in BALB/c miceForsythoside A (dose not specified)Amelioration of pathological damage, decreased lung water content, reduced inflammatory cytokines, suppression of STAT3 pathway
Heart failure miceForsythoside A (40 mg/kg, intraperitoneal)Decreased NF-κB expression, reduced serum levels of TNF-α, IL-6, IL-1β, activation of Nrf2/HO-1 pathway
Ovalbumin-induced asthma in miceForsythoside A (15-60 mg/kg)Attenuated lung histopathology, suppressed inflammatory responses, activation of Nrf2/HO-1 pathway, decreased IL-4, IL-5, IL-13 levels
APP/PS1 mice (Alzheimer's model)Forsythiaside B (10-40 mg/kg)Decreased Aβ deposition and tau phosphorylation, reversed cognitive decline, attenuated JIP3/JNK and WDFY1/TLR3 activation
IBV-infected miceForsythoside A (20-80 mg/kg)Ameliorated clinical signs and lung damage, increased CD3+, CD4+, CD8+ T lymphocytes, regulated IL-2, IL-4, IFN-α

Table 4: In vivo research findings on Forsythoside A

Future Research Directions

Clinical Translation

While the preclinical evidence supporting the therapeutic potential of Forsythoside A is substantial, clinical studies in humans are still lacking. Future research should focus on translating these findings to clinical applications through:

  • Phase I clinical trials to establish safety profiles in humans

  • Identification of optimal dosing regimens

  • Development of suitable pharmaceutical formulations

  • Assessment of bioavailability and pharmacokinetics in humans

Combination Therapies

Investigating the synergistic effects of Forsythoside A with conventional therapeutics could reveal novel combination strategies for treating various conditions. For instance, combining Forsythoside A with antibiotics for infectious diseases or with anti-inflammatory drugs for inflammatory conditions might enhance therapeutic outcomes while potentially reducing side effects associated with conventional treatments.

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of Forsythoside A could lead to the development of more potent and selective derivatives. Identifying the key structural elements responsible for specific biological activities would facilitate the design of optimized compounds with enhanced therapeutic properties.

Additional Therapeutic Applications

Given the diverse pharmacological profile of Forsythoside A, exploring its potential in other disease contexts, such as metabolic disorders, autoimmune diseases, or cancer, could uncover additional therapeutic applications. The anti-inflammatory and antioxidant properties of Forsythoside A make it a promising candidate for a wide range of conditions characterized by inflammation and oxidative stress.

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